molecular formula C18H21NO2 B267225 N-(2-butoxyphenyl)-2-phenylacetamide

N-(2-butoxyphenyl)-2-phenylacetamide

Cat. No. B267225
M. Wt: 283.4 g/mol
InChI Key: NTAIEMGLKWKUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butoxyphenyl)-2-phenylacetamide (BPPA) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-2-phenylacetamide is not well understood, but it is believed to involve the formation of metal complexes. N-(2-butoxyphenyl)-2-phenylacetamide can act as a bidentate ligand, meaning that it can coordinate with a metal ion through two sites. This coordination can lead to the formation of stable metal complexes that have unique properties. The metal complexes formed with N-(2-butoxyphenyl)-2-phenylacetamide have been studied for their potential use in various applications such as catalysis, drug delivery, and imaging.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-butoxyphenyl)-2-phenylacetamide are not well understood, but studies have shown that it has low toxicity and is not mutagenic or carcinogenic. N-(2-butoxyphenyl)-2-phenylacetamide has been shown to have antioxidant properties and has been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-butoxyphenyl)-2-phenylacetamide in lab experiments is its ability to form stable metal complexes. These metal complexes have unique properties that can be studied for various applications such as catalysis, drug delivery, and imaging. Furthermore, N-(2-butoxyphenyl)-2-phenylacetamide has low toxicity, making it a safe compound to use in lab experiments. However, one of the main limitations of using N-(2-butoxyphenyl)-2-phenylacetamide is its limited solubility in water, which can make it difficult to use in aqueous environments.

Future Directions

There are several future directions for the study of N-(2-butoxyphenyl)-2-phenylacetamide. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the study of the mechanism of action of N-(2-butoxyphenyl)-2-phenylacetamide and its metal complexes. This can lead to the development of new applications for N-(2-butoxyphenyl)-2-phenylacetamide in various fields such as catalysis, drug delivery, and imaging. Furthermore, the study of the biochemical and physiological effects of N-(2-butoxyphenyl)-2-phenylacetamide can lead to its potential use in the treatment of various diseases.

Synthesis Methods

N-(2-butoxyphenyl)-2-phenylacetamide is synthesized using various methods, but the most common method is the reaction between 2-butoxyaniline and 2-phenylacetyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide, and the product obtained is N-(2-butoxyphenyl)-2-phenylacetamide. The purity of the product can be determined using various analytical techniques such as gas chromatography and mass spectrometry.

Scientific Research Applications

N-(2-butoxyphenyl)-2-phenylacetamide has been used in scientific research for various applications. One of the most notable applications is the use of N-(2-butoxyphenyl)-2-phenylacetamide as a ligand in the synthesis of metal complexes. These metal complexes have been studied for their potential use in catalysis, drug delivery, and imaging. N-(2-butoxyphenyl)-2-phenylacetamide has also been used as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, N-(2-butoxyphenyl)-2-phenylacetamide has been studied for its potential use as a corrosion inhibitor and as a surfactant in the petroleum industry.

properties

Product Name

N-(2-butoxyphenyl)-2-phenylacetamide

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2-butoxyphenyl)-2-phenylacetamide

InChI

InChI=1S/C18H21NO2/c1-2-3-13-21-17-12-8-7-11-16(17)19-18(20)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,19,20)

InChI Key

NTAIEMGLKWKUTD-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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